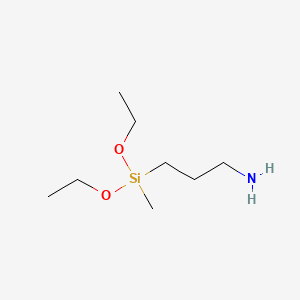

3-(Diethoxymethylsilyl)propylamine

描述

Nomenclature and Chemical Classification in Academic Contexts

A precise understanding of a chemical compound begins with its nomenclature and classification, which provide a universal language for scientists and engineers.

One of the most prevalent synonyms is 3-Aminopropylmethyldiethoxysilane. usi-chem.comhengdasilane.comchemimpex.comchinacouplingagents.com This name clearly indicates the presence of an aminopropyl group and a methyldiethoxysilane group. hengdasilane.com Additionally, it is known by various commercial trade names, with Dynasylan 1506 being a notable example. nih.govlookchem.comhaz-map.commychem.irspecialchem.com Other synonyms include (3-Aminopropyl)diethoxymethylsilane, gamma-Aminopropylmethyldiethoxysilane, and KBE 902. nih.govhaz-map.com The CAS number for this compound is 3179-76-8. nih.govchemimpex.com

| Nomenclature Type | Name |

|---|---|

| Systematic IUPAC Name | 3-[diethoxy(methyl)silyl]propan-1-amine |

| Common Synonym | 3-Aminopropylmethyldiethoxysilane |

| Commercial Trade Name | Dynasylan 1506 |

| Other Synonym | (3-Aminopropyl)diethoxymethylsilane |

| Other Synonym | gamma-Aminopropylmethyldiethoxysilane |

| CAS Number | 3179-76-8 |

3-(Diethoxymethylsilyl)propylamine belongs to the organosilane family, a class of organosilicon compounds. chinacouplingagents.com Specifically, it is classified as an amino-functional alkoxysilane. usi-chem.com Its molecular structure is characterized by two key functional groups that impart its versatile properties. mychem.irinnospk.com

The first is the aminopropyl group (-CH₂CH₂CH₂NH₂), which provides primary amine functionality. hengdasilane.com This organic-reactive group can interact with a wide range of organic polymers. mychem.ir The second is the diethoxymethylsilyl group [-Si(CH₃)(OC₂H₅)₂], which contains hydrolyzable ethoxy groups. hengdasilane.commychem.ir In the presence of water, these ethoxy groups hydrolyze to form reactive silanol (B1196071) groups (-Si-OH), which can then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (-Si-O-Si). mychem.irinnospk.com This dual reactivity is the foundation of its utility in a variety of applications. mychem.ir

Significance in Modern Chemical Science and Engineering

The unique chemical architecture of this compound makes it an indispensable tool in materials science and chemical engineering, enabling the creation of advanced materials with tailored properties.

The primary and most significant role of this compound is as a silane (B1218182) coupling agent. lookchem.comchemimpex.cominnospk.com Coupling agents are molecules that form a chemical bridge between two different types of materials, typically an inorganic substrate and an organic polymer. gelest.com This compound excels in this role by enhancing the adhesion and compatibility between these disparate materials. chemimpex.comchinacouplingagents.com

| Application Area | Function | Improved Property |

|---|---|---|

| Coatings | Adhesion Promoter | Adhesion of organic polymers to inorganic surfaces innospk.com |

| Adhesives | Bonding Enhancer | Bonding strength between substrates innospk.com |

| Composites | Surface Modifier for Fillers | Dispersion and interfacial adhesion innospk.com |

Heterogeneous material systems, which are composed of multiple distinct phases, often suffer from poor interfacial adhesion, leading to compromised performance. This compound plays a vital role in overcoming this challenge. By forming strong covalent bonds at the interface between inorganic fillers (like silica (B1680970) nanoparticles or glass fibers) and an organic polymer matrix, it creates a more robust and integrated material. innospk.comgelest.com

This improved interfacial bonding leads to enhanced mechanical properties in the resulting composite, such as increased strength, impact resistance, and modulus of elasticity. mychem.irspecialchem.com Furthermore, it can improve the moisture resistance of the composite, as the stable siloxane bonds at the interface are less susceptible to hydrolysis. mychem.ir The use of this silane also allows for higher filler loading in composites, which can lead to cost savings and the development of materials with specialized properties. mychem.irspecialchem.com

Interfacial engineering, the practice of modifying the properties of surfaces and interfaces, is a key area where this compound is a critical enabling agent. innospk.com Its ability to functionalize surfaces with reactive amino groups opens up a wide range of possibilities for subsequent chemical modifications. innospk.com

For instance, the amino groups on a treated surface can be used as anchor points for the attachment of other organic molecules, such as biomolecules, dyes, or catalysts. innospk.com This allows for the precise tailoring of surface properties like hydrophobicity, biocompatibility, or chemical reactivity. innospk.com This capability is exploited in diverse fields, from the development of biomedical materials and biosensors to the creation of specialized coatings and electronic components. chemimpex.comchinacouplingagents.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[diethoxy(methyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLAEGYMDGUSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

201346-29-4 | |

| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201346-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2038817 | |

| Record name | 3-[Diethoxy(methyl)silyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3179-76-8 | |

| Record name | γ-Aminopropylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethoxymethylsilyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Diethoxy(methyl)silyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethoxymethylsilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHOXYMETHYLSILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36TO38MQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

The creation of 3-(Diethoxymethylsilyl)propylamine involves precise chemical strategies to assemble its unique molecular architecture, featuring both a reactive silyl (B83357) ether and a primary amine.

Advanced Synthesis Routes of this compound

The synthesis of aminosilanes like this compound can be approached through several advanced routes, with a prominent method being the dehydrocoupling of amines and silanes. This sustainable approach facilitates the direct formation of Si-N bonds, releasing hydrogen gas as the only byproduct. rsc.org This method stands as a greener alternative to traditional syntheses that often employ corrosive chlorosilanes and generate stoichiometric amounts of ammonium (B1175870) salt waste. rsc.org

Another key synthetic strategy involves the reaction of silicon alkoxides with amines. In a typical procedure, a diethoxymethylsilane (B37029) derivative would react with propylamine (B44156) or a suitable precursor. Catalysts are often employed to facilitate this reaction, with a range of metallic and non-metallic compounds showing efficacy in promoting Si-N bond formation. rsc.org The choice of catalyst and reaction conditions, such as temperature and solvent, plays a critical role in directing the reaction towards the desired mono-aminosilane product and minimizing side reactions.

Detailed Synthetic Procedures from Precursors (e.g., Dichloro(3-chloropropyl)methylsilane)

A common and scalable route to this compound involves a multi-step process starting from readily available chlorosilane precursors. One such precursor is dichloro(3-chloropropyl)methylsilane. The synthesis can be conceptualized in the following steps:

Alkoxylation: The first step involves the reaction of dichloro(3-chloropropyl)methylsilane with an alcohol, typically ethanol, in the presence of a base to neutralize the HCl byproduct. This step substitutes the chloro groups on the silicon atom with ethoxy groups, yielding (3-chloropropyl)diethoxymethylsilane (B77525).

Amination: The subsequent step is the substitution of the chloro group on the propyl chain with an amino group. This is typically achieved by reacting the (3-chloropropyl)diethoxymethylsilane with ammonia (B1221849) or a protected form of ammonia, followed by deprotection. The reaction conditions must be carefully controlled to avoid side reactions, such as the self-condensation of the silane (B1218182) or reactions involving the ethoxy groups.

A related synthesis involves the alkylation of an amine with a chloropropyl-functionalized silane. For instance, the synthesis of a similar aminosilane (B1250345), 1-[3-(trimethoxysifyl)propyl]-1H-1,2,4-triazole, was achieved by the alkylation of the sodium salt of 1,2,4-triazole (B32235) with (3-chloropropyl)trimethoxysilane. This highlights a viable pathway for forming the carbon-nitrogen bond in the synthesis of such compounds.

Considerations for Purity and Yield Optimization in Laboratory Synthesis

Optimizing the purity and yield of this compound in a laboratory setting requires careful attention to several factors. In aminosilane synthesis, the presence of moisture is a critical concern as it can lead to premature hydrolysis and condensation of the silane, reducing the yield of the desired monomeric product. lookchem.com Therefore, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

The stoichiometry of the reactants is another crucial parameter. An excess of the aminating agent may be used to drive the reaction to completion, but this can complicate the purification process. Conversely, an insufficient amount of the aminating agent will result in incomplete conversion and a lower yield.

Purification is typically achieved through distillation under reduced pressure. The boiling point of this compound is 214 °C at 760 mmHg, which necessitates vacuum distillation to prevent thermal decomposition. lookchem.com The purity of the final product is often assessed by techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. In some applications, such as peptide synthesis on solid supports, the density of the amine functionalization on a surface can inversely correlate with the purity of the synthesized peptide, suggesting that controlling the concentration of the aminosilane during functionalization is key. nih.govresearchgate.net

| Parameter | Consideration for Optimization | Rationale |

| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents premature hydrolysis and condensation of the silane. lookchem.com |

| Solvents | Anhydrous | Minimizes water-induced side reactions. |

| Reactant Stoichiometry | Controlled ratio of silane to amine | Balances reaction completion with ease of purification. |

| Temperature | Optimized for specific reaction | Maximizes reaction rate while minimizing decomposition and side reactions. |

| Purification Method | Vacuum Distillation | Enables purification at lower temperatures to prevent thermal degradation. lookchem.com |

| Purity Analysis | GC, NMR | Verifies the identity and purity of the final product. |

Mechanistic Insights into Hydrolysis and Condensation Reactions

The utility of this compound as a coupling agent and surface modifier is intrinsically linked to its ability to undergo hydrolysis and condensation reactions.

Hydrolytic Sensitivity and Factors Influencing Reaction Rates (pH, Temperature, Water Concentration)

This compound is sensitive to moisture and readily undergoes hydrolysis. lookchem.com The rate of this hydrolysis reaction is significantly influenced by several factors, including pH, temperature, and the concentration of water.

pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. Generally, the reaction is slow at a neutral pH of around 7. The rate increases under both acidic and basic conditions. The specific pH that yields the maximum hydrolysis rate can depend on the structure of the silane. For some aminosilanes, the reactivity is strongly influenced by the pH of the medium during the initial stages of the reaction. researchgate.net

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can often be described by the Arrhenius equation, which relates the rate constant of a reaction to the absolute temperature. researchgate.net

Water Concentration: The concentration of water is a critical factor. While water is a reactant in the hydrolysis process, an excess of water can lead to the formation of stable silanols in some cases, whereas in other situations, it can drive the subsequent condensation reactions. researchgate.net The presence of co-solvents, such as ethanol, can also affect the hydrolysis rate, sometimes delaying the reaction.

Formation of Silanols and Subsequent Condensation Pathways

The hydrolysis of the diethoxy groups in this compound leads to the formation of reactive silanol (B1196071) groups (Si-OH). This initial step is followed by a series of condensation reactions.

The newly formed silanols can condense with other silanol groups to form siloxane bonds (Si-O-Si), releasing water as a byproduct. This condensation process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. The structure of this network can range from linear chains to more complex, branched, or cyclic structures.

Chemical Modifications and Derivatization Strategies

The bifunctional nature of this compound, possessing both a reactive amine group and hydrolyzable diethoxysilyl groups, makes it a versatile precursor for a variety of chemical modifications and derivatization strategies.

Gemini (B1671429) surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. These surfactants often exhibit superior properties compared to their single-chain counterparts, such as lower critical micelle concentrations (CMC) and greater surface activity. haz-map.comnih.gov this compound can serve as a key building block in the synthesis of novel oligomeric and gemini surfactants.

A general synthetic route to a cationic gemini surfactant would involve a two-step process. First, the primary amine of this compound can be reacted with a dihalogenated substrate, such as a long-chain dibromoalkane, in a nucleophilic substitution reaction. This reaction would link two silane molecules via the spacer, forming a dimeric intermediate. The second step involves the quaternization of the newly formed secondary amines using an alkyl halide, which introduces the cationic charge and completes the gemini surfactant structure. The diethoxysilyl groups can then undergo hydrolysis and condensation to form oligomeric or polymeric surfactant structures.

While specific synthesis using this compound is not widely reported, the general methodology for creating gemini surfactants is well-established. mdpi.com For instance, long-chain tertiary amines are commonly reacted with dihalogenated compounds, or N,N,N',N'-tetramethylpolymethylene diamines are reacted with alkyl halides. mdpi.com The synthesis of amino acid-based gemini surfactants also follows similar principles of condensation reactions. whiterose.ac.uk

Table 2: General Synthetic Scheme for a Silane-Based Cationic Gemini Surfactant

| Step | Reactants | Reaction Type | Product |

| 1. Dimerization | This compound + Dihaloalkane (e.g., 1,12-dibromododecane) | Nucleophilic Substitution | Dimeric secondary amine intermediate with two silane moieties |

| 2. Quaternization | Dimeric intermediate + Alkyl halide (e.g., Methyl iodide) | Alkylation (Menshutkin reaction) | Cationic gemini surfactant with two quaternary ammonium head groups and two silane moieties |

| 3. Hydrolysis/Condensation | Cationic gemini surfactant + Water/Catalyst | Sol-gel reaction | Oligomeric or polymeric cationic gemini surfactant |

The unique structure of this compound allows for its use in the synthesis of a variety of novel monomers and polymers. The amine group can be modified to introduce other functionalities, creating a new monomer which can then be polymerized through the hydrolysis and condensation of the silyl group.

For example, the primary amine can be reacted with an acid chloride or an isocyanate to introduce amide or urea (B33335) linkages, respectively. This newly functionalized monomer can then undergo sol-gel polymerization to form a hybrid organic-inorganic polymer with the properties of the introduced functional group.

Furthermore, this compound can be used as a co-monomer in polymerization reactions with other alkoxysilanes, such as tetraethoxysilane (TEOS), to create functionalized silica-based materials. The incorporation of the aminopropyl functionality into the silica (B1680970) network imparts a positive charge and provides sites for further chemical reactions. nih.gov This is a common strategy for the surface functionalization of silica nanoparticles. nih.govrsc.org

Block copolymers can also be synthesized using silane precursors. For instance, block copolymers of poly(silylene diethynylbenzene) have been prepared via Grignard reactions, demonstrating the versatility of silanes in creating complex polymeric architectures. mdpi.com

Table 3: Examples of Novel Polymers Derived from this compound

| Polymer Type | Synthetic Strategy | Key Features | Potential Applications |

| Functionalized Polysilsesquioxanes | Modification of the amine group followed by sol-gel polymerization. | Hybrid organic-inorganic material with tailored functionality. | Coatings, adhesives, composite materials. haz-map.comnbinno.comnih.gov |

| Amino-Functionalized Silica | Co-polymerization with tetraethoxysilane (TEOS) or other alkoxysilanes. | Silica network with pendant primary amine groups. | Chromatography, catalysis, drug delivery. nih.govrsc.org |

| Silane-Grafted Polymers | Grafting onto existing organic polymers with reactive sites. | Combines the properties of the organic backbone with the functionality of the silane. | Adhesion promoters, compatibilizers. |

| Oligomeric Surfactants | Dimerization and quaternization as described in 2.3.1. | Self-assembling oligomeric structures with surface activity. | Thickeners, emulsifiers, delivery agents. haz-map.com |

The amine group of this compound is a nucleophilic site that can react with a variety of electrophiles, including electrophilic metal complexes. This reactivity allows for the functionalization of materials with metal centers, which can impart catalytic, optical, or magnetic properties.

A common strategy for this type of functionalization involves a two-step process. First, the this compound is immobilized on a surface, typically a silica-based material, through the hydrolysis and condensation of its diethoxysilyl groups. This results in a surface decorated with pendant aminopropyl groups. In the second step, this functionalized surface is treated with a solution containing an electrophilic metal complex. The lone pair of electrons on the nitrogen atom of the amine group attacks the electron-deficient metal center, forming a coordinate covalent bond and anchoring the metal complex to the surface.

The choice of the metal complex is vast and depends on the desired application. For example, complexes of transition metals like iron, rhodium, or palladium are often used for catalysis. nih.govdntb.gov.ua The interaction between ligands and electrophiles is a fundamental concept in organometallic chemistry. youtube.com The nucleophilic amine can attack metal-bound ligands or the metal center itself, leading to a variety of possible products. youtube.com The principles of Hard and Soft Acids and Bases (HSAB) can be used to predict the reactivity of the amine group with different metal centers. nih.gov

Table 4: Functionalization with Electrophilic Metal Complexes

| Electrophilic Metal Species | Reaction Type | Resulting Functionality | Potential Applications |

| Palladium(II) complexes (e.g., PdCl₂(CH₃CN)₂) | Coordination/Ligand Exchange | Heterogeneous palladium catalyst | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(I) complexes (e.g., [Rh(CO)₂Cl]₂) | Coordination/Ligand Exchange | Immobilized rhodium catalyst | Hydroformylation, hydrogenation |

| Iron(II/III) salts (e.g., FeCl₃) | Chelation/Coordination | Magnetic or catalytic sites | Magnetic separation, Fenton-like catalysis nih.gov |

| Copper(II) salts (e.g., CuCl₂) | Chelation/Coordination | Antimicrobial or catalytic sites | Biocidal surfaces, click chemistry |

| Lanthanide(III) complexes | Coordination | Luminescent centers | Bio-imaging, sensors |

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, most notably those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic and geometric properties of molecules. These calculations provide a detailed picture of the molecule's structure, reactivity, and spectroscopic characteristics. For aminosilane (B1250345) coupling agents, these studies are crucial for understanding their reactivity with inorganic surfaces and polymer matrices.

Research on aminosilanes like APTES has revealed key molecular properties that are fundamental to their function. The molecular geometry, for instance, dictates how the molecule can orient itself on a surface. The presence of the aminopropyl group and the hydrolyzable alkoxy groups are central to its bifunctional nature. The lone pair of electrons on the nitrogen atom of the amino group and the partial atomic charges on the silicon and oxygen atoms are critical for its interaction with surfaces and other molecules.

A key aspect of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For aminosilanes, these parameters are indicative of their ability to interact with hydroxyl groups on inorganic surfaces and to participate in subsequent polymerization reactions.

Table 1: Calculated Molecular Properties of a Representative Aminosilane (3-Aminopropyltriethoxysilane - APTES) from DFT Studies

| Property | Value | Significance for Aminosilanes |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons, influencing interactions with acidic surface sites. |

| LUMO Energy | 1.8 eV | Relates to the ability to accept electrons, influencing interactions with basic surface sites. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Influences the molecule's orientation in electric fields and its interaction with polar surfaces. |

| Partial Charge on N | -0.8 e | The negative charge on the nitrogen atom makes it a primary site for protonation and hydrogen bonding. |

| Partial Charge on Si | +1.5 e | The positive charge on the silicon atom makes it susceptible to nucleophilic attack, initiating hydrolysis. |

Note: The values presented are representative and can vary depending on the specific computational method and basis set used. The data is for 3-aminopropyltriethoxysilane (B1664141) (APTES) as a proxy for 3-(Diethoxymethylsilyl)propylamine.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules at interfaces, providing insights that are often difficult to obtain through experimental methods alone. For this compound and related aminosilanes, MD simulations are instrumental in understanding their adsorption onto inorganic substrates like silica (B1680970) (SiO2) and the subsequent formation of self-assembled monolayers (SAMs). mdpi.comproquest.com

These simulations model the movement of each atom in the system over time, governed by a set of force fields that describe the interatomic and intermolecular interactions. This allows researchers to observe processes such as the diffusion of silane (B1218182) molecules from a solution to a surface, their adsorption and orientation on the surface, and the interactions between neighboring silane molecules.

Studies on aminosilanes have shown that their interaction with a hydroxylated silica surface is a multi-step process. Initially, the amino group of the silane forms hydrogen bonds with the surface silanol (B1196071) groups (Si-OH). This initial physisorption is a crucial step that brings the silicon center of the silane in proximity to the surface. Following this, the alkoxy groups on the silicon atom can undergo hydrolysis, either with water present in the system or with the surface silanol groups, to form reactive silanol groups on the silane molecule. These newly formed silanols can then condense with the surface silanols or with other silane molecules to form strong, covalent siloxane (Si-O-Si) bonds.

The structure and density of the resulting silane layer are influenced by several factors, including the type of silane, the solvent, the temperature, and the concentration of water. MD simulations can explore the influence of these parameters on the final structure of the monolayer. For instance, simulations have shown that the length of the alkyl chain in alkylsilanes can affect the ordering and packing density of the monolayer. britglass.org.uk In the case of aminosilanes, the nature of the amino group (primary, secondary, etc.) can also influence the interaction with the surface and the catalytic effect on the hydrolysis and condensation reactions. researchgate.net

Table 2: Key Findings from Molecular Dynamics Simulations of Aminosilanes at Interfaces

| Finding | Significance |

| Adsorption Energy | The interaction energy between the silane and the surface can be calculated, providing a measure of the strength of adsorption. |

| Surface Coverage | Simulations can predict the density of silane molecules on the surface under different conditions. |

| Molecular Orientation | The tilt angle and orientation of the adsorbed silane molecules with respect to the surface can be determined. |

| Hydrogen Bonding Network | The extent and dynamics of hydrogen bonding between the amino groups, silanols, and water molecules can be analyzed. |

| Diffusion Coefficient | The mobility of the silane molecules on the surface and in the bulk solution can be quantified. |

Note: This table summarizes general findings from MD simulations of aminosilanes on surfaces like silica.

Emerging Research Areas and Future Directions

Biomedical Applications

The application of 3-(Diethoxymethylsilyl)propylamine in the biomedical field is expanding, with research focusing on its role in creating more effective drug delivery systems, sensitive biosensors, and enhancing the biocompatibility of medical implants.

This compound is utilized as a surface modification agent for nanoparticles and other carrier systems to improve their function in targeted drug delivery. The primary amine group on the propyl chain allows for the attachment of drugs, targeting ligands, or imaging agents, while the diethoxymethylsilyl group provides a mechanism for covalent attachment to the surface of inorganic nanomaterials.

One area of research involves the surface modification of porous hollow organosilica particles. sigmaaldrich.comkrackeler.com The use of this compound in this context enhances the stability and functionality of the particles, making them more suitable for carrying and delivering therapeutic agents. sigmaaldrich.comkrackeler.com The modification process is crucial for optimizing the particle's performance in biomedical applications. sigmaaldrich.comkrackeler.com The compound's ability to functionalize surfaces is also explored in tissue engineering, which is a foundational aspect of developing advanced drug delivery platforms. chemimpex.com

A key study in this area is the amino surface modification of porous hollow organosilica particles, which demonstrated the effectiveness of this compound in enhancing particle characteristics for drug delivery. sigmaaldrich.comkrackeler.com

Table 1: Research Findings on this compound in Drug Delivery

| Research Area | Key Finding | Reference |

| Porous Hollow Organosilica Particles | Surface modification with this compound improves particle stability and functionality for drug delivery applications. | sigmaaldrich.comkrackeler.com |

| Tissue Engineering | Explored for its potential to enhance the functionalization of surfaces in drug delivery systems. | chemimpex.com |

The development of highly sensitive and specific biosensors is another significant area where this compound is finding application. Its role as a coupling agent is critical in the immobilization of biorecognition molecules, such as enzymes, antibodies, or DNA, onto the surface of a transducer.

Research has shown that this compound is effective in modifying the surface of materials like porous hollow organosilica particles to enhance their use in biosensing. sigmaaldrich.comkrackeler.com The functionalization of these particles improves their utility in high-performance biomedical applications. sigmaaldrich.comkrackeler.com Furthermore, the compound has been used in the creation of functional thin films for biological detection. ncats.io

The ability to form stable, functionalized surfaces is paramount for the development of reliable and reusable biosensors. The amine functionality of this compound provides a versatile platform for the covalent attachment of a wide range of biological molecules.

Table 2: Research Findings on this compound in Biosensing

| Application | Key Finding | Reference |

| Modified Organosilica Particles | Surface modification with this compound enhances the application of these particles in biosensing systems. | sigmaaldrich.comkrackeler.com |

| Functional Thin Films | Utilized in the development of functional PEG-modified thin films for the purpose of biological detection. | ncats.io |

Enhancing the biocompatibility of materials used in medical devices and implants is crucial to prevent adverse reactions in the body. This compound is explored for its potential to modify the surfaces of these materials, making them more compatible with biological tissues. chemimpex.com

While many studies in this area have utilized similar aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) for modifying titanium alloys, the underlying principles of surface functionalization are relevant. nih.gov The amine groups introduced onto the surface can promote cell adhesion and proliferation, leading to better integration of the implant with the surrounding tissue. The compound's role in tissue engineering applications underscores its potential to improve the biocompatibility of various materials. chemimpex.com

The modification of surfaces to be more hydrophilic or to present specific chemical functionalities can significantly impact protein adsorption and subsequent cellular responses, which is a key aspect of biocompatibility.

Catalysis and Sensor Development

Beyond biomedical applications, this compound plays a role in the development of advanced materials for catalysis and sensor technology. Its ability to anchor active molecules to solid supports is a key feature in these applications.

The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. This compound can be used to functionalize supports like silica (B1680970), providing a covalent linkage for the catalyst.

The reaction of aminosilanes with silica surfaces is a well-established method for surface modification. researchgate.net The process involves the reaction of the silane's alkoxy groups with the surface hydroxyl groups of the silica. researchgate.net The aminopropyl group of the silane (B1218182) can then be used to anchor a catalytically active species. The efficiency of this grafting process can be influenced by the presence of amine catalysts. researchgate.net

This compound is also instrumental in the fabrication of molecular sensor assemblies. These are organized structures where the arrangement of molecules on a surface leads to a measurable response to a specific analyte.

Research has demonstrated the use of this compound in the production of superelastic and multifunctional aminosilane-crosslinked graphene aerogels. sigmaaldrich.comkrackeler.com These aerogels have potential applications as strain and pressure sensors. sigmaaldrich.comkrackeler.com The role of this compound in this context is to crosslink the graphene sheets, creating a stable, porous, and responsive three-dimensional structure. sigmaaldrich.comkrackeler.com Additionally, aromatic imine monolayers prepared by reacting this compound can be used in sensor applications. lookchem.comchemicalbook.com

Environmental Applications

The environmental applications of this compound are a significant area of investigation, with research focused on leveraging its chemical properties to address challenges in water repellency, filtration, and the removal of harmful substances from aqueous solutions.

Water Repellents and Coatings

As a silane coupling agent, this compound is utilized in the formulation of coatings to enhance adhesion and durability. nbinno.com Its ability to interact with both organic polymers and inorganic substrates makes it a valuable component in creating robust and long-lasting protective layers. nbinno.com Research in this area often involves the surface modification of materials to improve their hydrophobicity, a critical property for water-repellent coatings. nbinno.com

Studies have demonstrated that silane-based coatings can impart superhydrophobic properties to various surfaces, including textiles. google.com The application of such coatings can make fabrics resistant to water and staining, enhancing their functionality and longevity. google.comnih.gov While much of the research focuses on the broader class of aminosilanes, the fundamental chemistry of this compound, with its aminopropyl group, makes it a prime candidate for creating such water-repellent surfaces. The process typically involves the hydrolysis of the ethoxy groups, which then react with hydroxyl groups on a substrate to form a stable, covalently bonded siloxane layer. The amine functionality can further be used to anchor other organic molecules, allowing for the fine-tuning of the coating's properties.

Filtration Technologies

In the realm of filtration, this compound is being explored for its ability to modify the surfaces of filtration membranes and other porous materials. By functionalizing these surfaces, their selectivity and efficiency in separating different substances can be significantly enhanced.

One notable application is in the improvement of gas-separation membranes. Research has shown that using this compound to modify zeolite 4A, which is then incorporated into mixed-matrix membranes, can improve the efficiency of gas separation. sigmaaldrich.comhaz-map.com This is crucial for various industrial processes and environmental applications that require the purification of gas streams. sigmaaldrich.comhaz-map.com

Furthermore, this compound has been used to create advanced filtration materials like superelastic graphene aerogels. sigmaaldrich.comhaz-map.com These aerogels, crosslinked with this compound, exhibit remarkable properties, including high thermal insulation and the ability to separate different components, making them promising for sophisticated filtration systems. sigmaaldrich.comhaz-map.com

Table 1: Applications of this compound in Filtration Technologies

| Application Area | Material Modified | Enhancement Achieved | Reference |

| Gas Separation | Zeolite 4A in PVAc mixed-matrix membranes | Improved gas-separation efficiency | sigmaaldrich.comhaz-map.com |

| Multi-Component Separation | Graphene Aerogels | Creation of superelastic and multifunctional aerogels for filtration | sigmaaldrich.comhaz-map.com |

| Biosensing and Drug Delivery | Porous Hollow Organosilica Particles | Enhanced particle stability and functionality through surface modification | sigmaaldrich.comhaz-map.com |

Removal of Metal Ions from Aqueous Solutions

The presence of the amine functional group in this compound makes it a compelling candidate for the development of materials designed to remove heavy metal ions from water. Amine groups are known to be effective ligands for chelating with metal ions, thereby sequestering them from the surrounding solution.

Research into amine-functionalized materials, such as mesoporous silica and clays, has demonstrated their high efficiency in adsorbing various heavy metal ions, including copper (Cu(II)), nickel (Ni(II)), lead (Pb(II)), and cadmium (Cd(II)). mpg.desigmaaldrich.com While these studies often use similar aminosilanes like 3-aminopropyltriethoxysilane (APTES), the underlying principle of amine-metal ion interaction is directly applicable to materials functionalized with this compound. sigmaaldrich.comsigmaaldrich.com The process involves the amine groups on the surface of the material binding to the metal ions in the water, effectively removing them from the solution. sigmaaldrich.comsigmaaldrich.com

The effectiveness of these materials is often evaluated based on their adsorption capacity, which can be significantly high. For instance, amine-functionalized adsorbents have shown remarkable uptake of heavy metals, with the performance being influenced by factors such as pH, contact time, and the initial concentration of the metal ions. sigmaaldrich.com

Preservation and Restoration Science

Beyond environmental applications, the unique properties of this compound are finding a niche in the preservation of invaluable cultural artifacts.

Application in Cultural Heritage Preservation (e.g., Oracle Bones)

A groundbreaking study has highlighted the use of a novel silicone coupling reagent based on this compound for the reinforcement and preservation of ancient oracle bones. These artifacts are often fragile and susceptible to damage from environmental factors and microbial attack.

The developed reagent, when applied to the oracle bones, fills the internal gaps and polymerizes to provide structural reinforcement. This treatment has been shown to significantly improve the antimicrobial properties of the bone samples, reducing discoloration and deterioration caused by bacteria. A key advantage of this method is that the reagent has minimal impact on the appearance of the artifacts, a crucial consideration in cultural heritage preservation.

Exploration of Novel Derivatives and Analogues

The versatile chemical nature of this compound, particularly its reactive amine group, makes it an excellent starting material for the synthesis of novel derivatives and analogues with tailored functionalities. The primary amine can readily react with a variety of organic molecules, such as epoxides and isocyanates, to introduce new chemical groups and properties.

For example, the reaction of aminosilanes with isocyanates can lead to the formation of urea (B33335) linkages, which can be used to create novel silane coupling agents with enhanced bonding capabilities for specific resin systems. Similarly, the reaction with epoxides results in the formation of a β-hydroxy amine, introducing both hydroxyl and secondary amine functionalities. These reactions open up possibilities for creating a wide array of new molecules with potential applications in areas such as advanced adhesives, coatings, and functional polymers.

The exploration of these synthetic pathways is a dynamic area of research, with the goal of developing new materials that can meet the demands of modern technological challenges.

Design and Synthesis of Functionalized Organosilanes

The synthesis of novel functionalized organosilanes is a vibrant area of research, aiming to create molecules with specific functionalities for targeted applications. researchgate.net These hybrid organic-inorganic compounds are prized for their versatility, acting as coupling agents, adhesion promoters, crosslinking agents, and dispersion agents. researchgate.netonlytrainings.com The core of their utility lies in their dual reactivity: a hydrolyzable group (like the diethoxy group in this compound) that reacts with inorganic substrates, and an organofunctional group (the propylamine (B44156) group) that interacts with organic polymers. researchgate.netrussoindustrial.ru

Several key synthetic strategies are employed to create new organosilanes:

Hydrosilylation: This process involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. google.comrsc.org It is a powerful method for creating a stable silicon-carbon bond, which forms the backbone of many organosilanes. zmsilane.com This technique allows for the introduction of a wide variety of organic functionalities onto the silicon atom. google.com Research is ongoing to develop more efficient and selective catalysts for hydrosilylation reactions, including the use of ionic liquids as a reaction medium. google.comgoogle.com

Sol-Gel Process: This technique involves the hydrolysis and condensation of alkoxysilanes to form a three-dimensional network. sigmaaldrich.comwikipedia.org By co-condensing this compound with other organosilanes, researchers can create hybrid materials with a high density of functional groups. osti.govnih.gov The properties of the final material, such as pore size and surface area, can be finely tuned by controlling the reaction conditions, including pH and the nature of the precursors. nih.gov

Aza-Michael Addition: The primary amine group in this compound can readily participate in aza-Michael addition reactions with electron-deficient alkenes. nih.gov This reaction provides a straightforward method for attaching a variety of functional groups to the propyl chain, further expanding the versatility of the original molecule. nih.gov

The design of these new organosilanes often involves the strategic selection of the organofunctional group. For instance, epoxy-functional silanes are excellent for bonding in coatings, while amino-functional silanes are effective adhesion promoters. zmsilane.com Researchers are also exploring the synthesis of hyperbranched polymers based on silanes, which offer unique properties due to their highly branched structure and large number of terminal groups. nih.gov

Investigation of Structure-Property Relationships for New Applications

A critical aspect of developing new materials is understanding the relationship between a molecule's structure and its resulting properties. In the context of organosilanes, this involves examining how variations in the molecular architecture influence performance characteristics such as adhesion, hydrophobicity, thermal stability, and mechanical strength. researchgate.netnih.govacs.org

Key structural features that are investigated include:

The Organofunctional Group: The nature of the organic group (e.g., amino, epoxy, vinyl) has a significant impact on the silane's reactivity and its interaction with polymer matrices. zmsilane.comnih.gov For example, amino groups can catalyze the hydrolysis and condensation of the silane, influencing the structure of the resulting film. nih.gov The presence of specific functional groups can also be leveraged for downstream applications, such as the immobilization of biomolecules or the synthesis of sensors. researchgate.netmdpi.com

The Alkyl Chain Length: The length of the alkyl chain connecting the silicon atom to the functional group can affect the flexibility and hydrophobicity of the resulting material. nih.govacs.org Longer alkyl chains can lead to more hydrophobic surfaces. nih.gov The length of the alkyl linker has also been shown to play a role in the hydrolytic stability of aminosilane (B1250345) layers, with longer chains potentially minimizing amine-catalyzed detachment. nih.gov

The Hydrolyzable Groups: The type and number of hydrolyzable groups (e.g., methoxy, ethoxy) on the silicon atom influence the rate of hydrolysis and condensation, which in turn affects the density and structure of the silane film. researchgate.netnih.govcambridge.org Silanes with more hydrolyzable groups tend to form more hydrophobic surfaces. nih.gov The density of the resulting film has implications for its mechanical properties, such as hardness and wear resistance, as well as the reactivity of the embedded functional groups. researchgate.netcambridge.org

Number of Silicon Atoms: The development of dipodal silanes, which contain two silicon atoms, has been shown to create more durable and hydrolytically stable coatings due to the increased number of potential bonds with the substrate. nih.gov

Researchers employ a variety of analytical techniques to probe these structure-property relationships, including spectroscopic methods and computational modeling. nih.govnih.gov This fundamental understanding is crucial for the rational design of new organosilanes with tailored properties for emerging applications in fields such as advanced composites, protective coatings, biomedical devices, and electronics. mdpi.comresearchgate.net

常见问题

Q. How can researchers reconcile discrepancies in bioactivity data for amine-functionalized materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。